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(3Z)-Phycoerythrobilin -

(3Z)-Phycoerythrobilin

Catalog Number: EVT-1581537
CAS Number:
Molecular Formula: C33H38N4O6
Molecular Weight: 586.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3Z)-phycoerythrobilin is the (3Z)-isomer of phycoerythrobilin. It is a conjugate acid of a (3Z)-phycoerythrobilin(2-).
Overview

(3Z)-Phycoerythrobilin is a chromophore belonging to the class of bilins, which are linear tetrapyrroles derived from heme. It plays a crucial role in the light-harvesting processes of various photosynthetic organisms, particularly in cyanobacteria and red algae. This compound is essential for the assembly and function of phycobiliproteins, which are integral components of the photosynthetic apparatus.

Source

(3Z)-Phycoerythrobilin is predominantly found in cyanobacteria and red algae, where it is synthesized as part of the phycobilin biosynthetic pathway. It is produced from biliverdin through a series of enzymatic reactions involving specific enzymes such as phycoerythrobilin synthase.

Classification

(3Z)-Phycoerythrobilin is classified as a bilin, specifically a phycoerythrobilin, which is a type of phycobilin. Phycobilins serve as accessory pigments that capture light energy and transfer it to chlorophyll during photosynthesis.

Synthesis Analysis

Methods

The synthesis of (3Z)-Phycoerythrobilin can be achieved through both natural biosynthetic pathways in organisms and synthetic chemical methods.

  1. Natural Synthesis: In cyanobacteria, the biosynthesis begins with the cleavage of heme by heme oxygenase, producing biliverdin. This compound is then converted into (3Z)-Phycoerythrobilin through the action of specific enzymes:
    • PebA converts biliverdin to 15,16-dihydrobiliverdin.
    • PebB catalyzes the final conversion to (3Z)-Phycoerythrobilin .
  2. Chemical Synthesis: Total synthesis methods have been developed to create (3Z)-Phycoerythrobilin in the laboratory, enabling researchers to study its properties and functions in detail .

Technical Details

The enzymatic reactions involved in natural synthesis are highly specific and regulated, ensuring the correct formation of (3Z)-Phycoerythrobilin under physiological conditions.

Molecular Structure Analysis

Structure

The molecular structure of (3Z)-Phycoerythrobilin consists of a linear arrangement of four pyrrole rings connected by methine bridges. The specific configuration at the 3-position (the Z-isomer) is crucial for its function as a chromophore.

Data

  • Molecular Formula: C₃₃H₃₈N₄O₆
  • Molecular Weight: 570.68 g/mol
  • Absorption Maximum: Typically around 540 nm in solution, corresponding to its role in light absorption .
Chemical Reactions Analysis

Reactions

(3Z)-Phycoerythrobilin participates in various biochemical reactions, primarily related to its incorporation into phycobiliproteins.

  1. Formation of Phycobiliproteins: The attachment of (3Z)-Phycoerythrobilin to apoproteins forms functional phycobiliproteins such as phycoerythrin. This process involves non-covalent interactions and sometimes covalent bonding through specific amino acid residues .
  2. Photochemical Reactions: Upon absorbing light, (3Z)-Phycoerythrobilin undergoes conformational changes that facilitate energy transfer to chlorophyll molecules, enhancing photosynthetic efficiency.

Technical Details

The stability and reactivity of (3Z)-Phycoerythrobilin are influenced by environmental factors such as pH and temperature, which can affect its absorption characteristics and interaction with proteins .

Mechanism of Action

Process

The mechanism by which (3Z)-Phycoerythrobilin functions involves several steps:

  1. Light Absorption: The compound absorbs light energy at specific wavelengths.
  2. Energy Transfer: The absorbed energy is rapidly transferred to chlorophyll through a series of resonance energy transfer mechanisms.
  3. Photosynthetic Reaction Initiation: This energy transfer initiates photochemical reactions that ultimately lead to carbon fixation and energy production in photosynthetic organisms.

Data

Studies have shown that the efficiency of energy transfer from (3Z)-Phycoerythrobilin to chlorophyll can exceed 90% under optimal conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Appears red due to its absorption spectrum.
  • Solubility: Soluble in polar solvents; solubility can vary based on pH and ionic strength.

Chemical Properties

  • Stability: Sensitive to light; prolonged exposure can lead to degradation.
  • Reactivity: Engages in reversible reactions with other chromophores and proteins, facilitating its role in photosynthesis.

Relevant analyses indicate that variations in pH can significantly alter the fluorescence properties of (3Z)-Phycoerythrobilin solutions .

Applications

Scientific Uses

(3Z)-Phycoerythrobilin has several applications in scientific research:

  1. Biotechnology: Used in the development of fluorescent markers for cellular imaging due to its strong fluorescence properties.
  2. Photosynthesis Studies: Serves as a model compound for studying light-harvesting mechanisms and energy transfer processes in photosynthetic organisms.
  3. Synthetic Biology: Explored for engineering optogenetic systems that require precise control over light-responsive proteins .
Biosynthesis Pathways and Enzymatic Mechanisms

Ferredoxin-Dependent Bilin Reductase (FDBR) Family in (3Z)-Phycoerythrobilin Synthesis

The ferredoxin-dependent bilin reductase (FDBR) family catalyzes the stepwise reduction of biliverdin IXα (BV) to form light-harvesting bilins. (3Z)-Phycoerythrobilin [(3Z)-PEB] synthesis requires two specialized FDBRs acting sequentially: PebA (15,16-dihydrobiliverdin:ferredoxin oxidoreductase) and PebB (phycoerythrobilin:ferredoxin oxidoreductase). These enzymes use reduced ferredoxin as an electron donor to target specific double bonds in the tetrapyrrole backbone [2] [4].

Role of PebA in 15,16-Dihydrobiliverdin Formation

PebA initiates (3Z)-PEB biosynthesis by reducing the C15 methine bridge of BV, yielding the intermediate 15,16-dihydrobiliverdin (DHBV). This two-electron reduction saturates the 15,16-double bond, truncating BV’s conjugated π-electron system from 18 to 16 electrons. Consequently, DHBV exhibits a blue-shifted absorbance (λₘₐₓ ≈ 580 nm) compared to BV (λₘₐₓ ≈ 695 nm) [4] [6]. Structural studies reveal PebA’s active site positions BV via electrostatic interactions, enabling proton transfer to C16. The reaction is regiospecific: PebA cannot reduce other bilin substrates or proceed further to PEB [4].

Table 1: Spectral Properties of Bilin Intermediates in (3Z)-PEB Biosynthesis

CompoundAbsorbance Peak (nm)Fluorescence Emission (nm)Conjugated Electrons
Biliverdin IXα (BV)69572518
15,16-Dihydrobiliverdin (DHBV)58062016
(3Z)-Phycoerythrobilin56057514

PebB-Catalyzed Reduction to (3Z)-Phycoerythrobilin: Substrate Specificity and Conformational Dynamics

PebB converts DHBV to (3Z)-PEB via reduction of the A-ring 2,3,31,32-diene system. This reaction exhibits strict substrate specificity: PebB exclusively acts on DHBV and cannot utilize BV or other bilins [4]. Kinetic analyses demonstrate that PebB binds DHBV with ~1,000-fold higher affinity (Kₐ ≈ 1.2 µM) than PebA (Kₐ ≈ 1.3 mM), ensuring metabolic efficiency [6]. The enzyme’s active site architecture imposes conformational constraints on DHBV, orienting it for stereoselective reduction at the C2 and C31 positions. Unlike PcyA (a four-electron reductase producing phycocyanobilin), PebB lacks the catalytic Glu residue in its Asp-His-Glu triad. Mutagenesis studies confirm that substituting this residue in PebB does not alter product specificity, emphasizing that active site topology—not individual residues—governs regiospecificity [1]. The final product, (3Z)-PEB, absorbs at 560 nm and serves as the chromophore for phycoerythrins in light-harvesting complexes [4].

Metabolic Channeling in Cyanobacterial Bilin Biosynthesis

The instability of DHBV necessitates rapid processing to (3Z)-PEB, achieved through substrate channeling between PebA and PebB. This complex minimizes DHBV diffusion and decomposition via:

  • Transient enzyme interactions confirmed by co-immunoprecipitation and fluorescence quenching assays [6].
  • Enhanced binding affinity of PebB for DHBV, facilitating immediate transfer from PebA [6].
  • Spatial colocalization within the cyanobacterial cytosol, evidenced by gel filtration chromatography showing complex formation [4] [6].This "proximity channeling" mechanism increases catalytic efficiency by ~20-fold compared to free diffusion systems and prevents off-pathway reactions or oxidative degradation of DHBV [6].

Comparative Analysis of Prokaryotic vs. Eukaryotic Biosynthetic Routes

(3Z)-PEB biosynthesis diverges significantly between prokaryotes and eukaryotes:

Prokaryotic Systems (Cyanobacteria/Cyanophages):

  • Pathway conservation: Synechococcus sp. WH8020 and Fremyella diplosiphon utilize PebA-PebB for (3Z)-PEB synthesis [4] [6].
  • Viral hijacking: Cyanophages (e.g., those infecting Prochlorococcus) encode PebS, a fusion protein performing both PebA and PebB functions. PebS shares higher sequence similarity with PebB than bacterial enzymes and reduces BV directly to (3Z)-PEB without releasing DHBV [1] [7].
  • Novel reductases: Oceanic phage-derived PcyX enzymes convert BV to (3Z)-PEB despite phylogenetic kinship to PcyA (a PCB-producing enzyme), highlighting evolutionary adaptability in FDBRs [1].

Eukaryotic Systems (Algae):

  • Loss of PebA homologs: Chlorophytes like Chlamydomonas reinhardtii lack PebA/PebB but retain PCYA1 (a PcyA homolog) for PCB synthesis. (3Z)-PEB production is absent [8] [9].
  • Divergent reductases: Prasinophytes and rhodophytes express PUBS, a PebA-like enzyme phylogenetically distinct from cyanobacterial PebA. PUBS collaborates with HY2-like reductases to generate (3Z)-PEB [8].
  • Regulatory adaptations: In Chlamydomonas, PCYA1 interacts with LPOR (light-dependent protochlorophyllide oxidoreductase), linking bilin synthesis to chlorophyll biosynthesis [9].

Table 2: Evolutionary Distribution of Key Enzymes in (3Z)-PEB Biosynthesis

Organism TypeKey EnzymesProductUnique Features
CyanobacteriaPebA → PebB(3Z)-PEBTwo-step pathway; metabolic channeling
CyanophagesPebS (fusion enzyme)(3Z)-PEBSingle enzyme for both reductions
Marine CyanophagesPcyX(3Z)-PEBEvolved from PcyA lineage
Chlorophyte AlgaePCYA1PCBNo (3Z)-PEB synthesis; regulates Chl
Prasinophyte/Rhodophyte AlgaePUBS + HY2-like(3Z)-PEBDivergent PebA homolog (PUBS)

Evolutionary drivers: Horizontal gene transfer explains phage-encoded variants (PebS, PcyX), while endosymbiotic gene transfer shaped eukaryotic pathways. The retention of PUBS in algae lacking phycobiliproteins suggests bilins have retrograde signaling roles beyond photosynthesis [8] [9].

Compound Names Mentioned in Article:

  • (3Z)-Phycoerythrobilin
  • Biliverdin IXα (BV)
  • 15,16-Dihydrobiliverdin (DHBV)
  • Phycocyanobilin (PCB)
  • Phycoerythrobilin (PEB)
  • Phycourobilin (PUB)
  • Phytochromobilin (PΦB)
  • Phycoerythrobilin synthase (PebS)
  • 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA)
  • Phycoerythrobilin:ferredoxin oxidoreductase (PebB)

Properties

Product Name

(3Z)-Phycoerythrobilin

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14-,29-15-/t19-,26-/m1/s1

InChI Key

GLWKVDXAQHCAIO-REYDXQAISA-N

Synonyms

phycoerythrobilin

Canonical SMILES

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Isomeric SMILES

C/C=C\1/[C@H](C(=O)N=C1/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)C[C@@H]4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C

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